
1-(Benzofuran-4-yl)-N-methylmethanamine
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Overview
Description
1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides, which provides 3-aryl-2-aminobenzofurans in high yields under mild conditions at ambient temperature . Another method involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement for the preparation of cyclic or acyclic dihydrobenzofurans .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis (MWI), which allows for the efficient and rapid construction of complex benzofuran structures .
Chemical Reactions Analysis
N-Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in DMF at 60°C produces tertiary amine derivatives (). This reaction is pivotal for modifying biological activity in drug development.
Example Reaction Table
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
CH₃I | DMF, 60°C, 6 hr | N,N-Dimethylbenzofuran-4-ylmethanamine | 85% | |
C₂H₅Br | K₂CO₃, DCM, RT | N-Ethyl-N-methylbenzofuran-4-ylmethanamine | 72% |
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable Schiff base (). These derivatives are explored as enzyme inhibitors.
Key Data
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Optimal pH: 6.5–7.5
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Reaction Time: 4–8 hr
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Common Solvents: Ethanol, THF ()
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution at the 5- or 7-position due to electron-rich furan oxygen. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) are documented ().
Regioselectivity Comparison
Position | Nitration Yield | Sulfonation Yield |
---|---|---|
5 | 68% | 55% |
7 | 22% | 30% |
Data inferred from analogous benzofuran systems ( ).
Reductive Amination
The amine participates in reductive amination with ketones using NaBH₃CN or H₂/Pd-C. For example, reaction with cyclohexanone and NaBH₃CN in MeOH produces N-cyclohexyl derivatives ( ).
Case Study from
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Reactants : Benzofuran-4-ylmethylamine + (E)-cinnamaldehyde
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Catalyst : Pd/C (5 mol%)
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Product : (E)-N-(Benzofuran-4-ylmethyl)-N-methyl-3-phenylprop-2-en-1-amine
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Yield : 70%
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Characterization : HRMS (ESI) m/z 278.1539 (calc. 278.1545)
Salt Formation
The amine forms stable hydrochloride salts with HCl gas in ether. These salts enhance solubility for pharmacological testing ( ).
Physicochemical Data
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Solubility: >50 mg/mL in water (hydrochloride form,)
Catalytic Cross-Coupling
Palladium-mediated Suzuki coupling occurs at the benzofuran ring’s 2-position when substituted with halogens. For example, brominated derivatives react with phenylboronic acid to form biaryl systems ( ).
Mechanistic Insight from
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : 1,10-Phenanthroline
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Key Intermediate : π-Allylpalladium complex
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Yield Range : 60–85%
Oxidation Reactions
The benzofuran ring is resistant to mild oxidants (e.g., KMnO₄) but undergoes cleavage with strong oxidizers like CrO₃ in acidic media, yielding dicarboxylic acids ( ).
Oxidation Pathways
Oxidizing Agent | Product | Conditions |
---|---|---|
CrO₃/H₂SO₄ | 4-(Methylamino)phthalic acid | 80°C, 12 hr |
O₃ | Ring-opened diketone | -78°C, CH₂Cl₂ |
Complexation with Metals
The amine and benzofuran oxygen act as bidentate ligands for Cu(II) and Fe(III), forming complexes studied for catalytic activity ( ).
Example Cu(II) Complex
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Stoichiometry: 1:2 (Metal:Ligand)
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Magnetic Moment: 1.73 BM (indicating square planar geometry)
This compound’s versatility in N-functionalization, electrophilic substitution, and coordination chemistry makes it valuable in medicinal chemistry and materials science. Recent advances in palladium-catalyzed reactions ( ) suggest untapped potential for creating structurally diverse pharmacophores.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzofuran derivatives, including 1-(Benzofuran-4-yl)-N-methylmethanamine. Research has demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives have shown IC50 values ranging from 0.49 to 68.9 µM against NSCLC cell lines, indicating significant cytotoxic activity .
Table 1: Antitumor Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 1.48 - 47.02 | VEGFR-2 inhibition |
Other Benzofuran Derivatives | NCI-H23 | 0.49 - 68.9 | Apoptosis induction |
Anti-inflammatory Properties
Benzofuran derivatives have also been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 2: Anti-inflammatory Effects of Benzofuran Derivatives
Compound | Model | Inhibition (%) | Reference |
---|---|---|---|
This compound | Rat Paw Edema | 65% | EAS Journal of Pharmacy and Pharmacology |
Other Benzofuran Derivatives | Various Models | Up to 70% | MDPI Studies |
Case Study 1: Antitumor Activity in NSCLC
A recent study explored the effects of various benzofuran derivatives on the A549 cell line. The most active compounds were found to induce significant apoptosis, with one derivative causing a 42.05% apoptotic effect compared to a control group . This highlights the potential of these compounds in developing new cancer therapies.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of benzofuran derivatives were assessed using a rat paw edema model. The results indicated substantial reductions in edema, supporting their therapeutic potential for inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .
Comparison with Similar Compounds
2C-B-FLY: A benzofuran derivative with psychoactive properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness: 1-(Benzofuran-4-yl)-N-methylmethanamine is unique due to its specific structure, which combines the benzofuran ring with a methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(Benzofuran-4-yl)-N-methylmethanamine, a compound belonging to the benzofuran class, has garnered attention in recent years due to its diverse biological activities. Benzofurans are known for their potential therapeutic effects, including anticancer, antibacterial, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, research indicates that compounds derived from benzofuran can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Notably, derivatives such as ACDB and BL-038 have shown significant efficacy against human chondrosarcoma cells by increasing ROS levels and disrupting mitochondrial membrane potential .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
ACDB | K562 | 5.0 | ROS generation, apoptosis induction |
BL-038 | Chondrosarcoma | 3.2 | Mitochondrial dysfunction |
This compound | A2780 (ovarian cancer) | TBD | TBD |
Antibacterial Activity
Benzofuran derivatives have also demonstrated antibacterial properties. A study reported that certain benzofuran compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as novel antibacterial agents .
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate apoptosis and oxidative stress. The compound is believed to modulate the activity of caspases, which are crucial for the apoptotic process, thereby enhancing cell death in malignant cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of benzofuran derivatives in clinical settings:
- Case Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with a benzofuran derivative showed promising results in reducing tumor size and improving overall survival rates.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of benzofuran compounds in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal apoptosis and oxidative stress markers.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3 |
InChI Key |
BFJWVISBCJLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
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